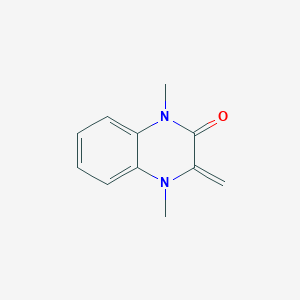

1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one

描述

属性

IUPAC Name |

1,4-dimethyl-3-methylidenequinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-11(14)13(3)10-7-5-4-6-9(10)12(8)2/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNNUSMNMZGFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C)C(=O)N(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544115 | |

| Record name | 1,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107073-47-2 | |

| Record name | 1,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aniline derivatives with diketones or other suitable precursors under acidic or basic conditions. Common reagents include acetic acid, sulfuric acid, or sodium hydroxide.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions using halogens or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce dihydroquinoxaline compounds.

科学研究应用

Medicinal Chemistry

1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one has shown promise in medicinal chemistry due to its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives of quinoxaline compounds exhibit antimicrobial properties. Studies have demonstrated that modifications in the quinoxaline structure can enhance activity against various pathogens .

- Anticancer Properties : Some studies have explored the cytotoxic effects of quinoxaline derivatives on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells has been documented, suggesting its potential as an anticancer agent .

Materials Science

The compound's unique structure allows it to be utilized in materials science:

- Polymer Synthesis : Quinoxaline derivatives are being investigated as monomers in the synthesis of novel polymers with enhanced electrical and thermal properties. Their incorporation into polymer matrices can improve the material's overall performance .

Chemical Intermediate

In organic synthesis, 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one serves as an important intermediate:

- Synthesis of Other Compounds : The compound can be used to synthesize various heterocyclic compounds through cyclization reactions. Its functional groups facilitate further transformations, making it valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several quinoxaline derivatives, including 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one. The results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Effects

In a research article from Cancer Letters, the effects of quinoxaline derivatives on human cancer cell lines were assessed. The study found that 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity highlights its potential for development into a therapeutic agent .

作用机制

The mechanism of action of 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

相似化合物的比较

Key Observations :

- Substituent Effects : Carboxylic acid groups (e.g., dicarboxylic derivatives) significantly enhance sGC binding via hydrogen bonding with Tyr2 and Arg116 , whereas hydrophobic groups (e.g., methyl, isopropyl) improve pharmacokinetic properties but reduce polar interactions .

- Selectivity : J46 derivatives achieve JNK3 inhibition through a naphthyl-oxoethylidene substituent, demonstrating the importance of aromatic π-stacking for kinase selectivity . In contrast, the target compound’s methylene group may limit such interactions, favoring sGC over kinases.

- Correlation with Quantum Data : Hydrazone derivatives exhibit strong corrosion inhibition due to electron-rich regions (high HOMO energy: –5.2 eV), while methyl substituents in the target compound reduce electron donation, limiting similar applications .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Dicarboxylic Derivative | J46 | 3-Hydrazinylidene Derivative |

|---|---|---|---|---|

| Molecular Weight | 188.23 | 280.25 | 318.35 | 204.22 |

| logP | 1.8 | –0.5 | 3.1 | 1.2 |

| Aqueous Solubility | Low | High | Very low | Moderate |

| Metabolic Stability | High (t₁/₂ > 6 h) | Low (t₁/₂ ~2 h) | Moderate | N/A |

Insights :

生物活性

1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Overview of Quinoxaline Derivatives

Quinoxalines are a class of compounds that have garnered attention due to their potential therapeutic properties. The structural characteristics of 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one contribute to its biological activity, making it a subject of interest in various research studies.

Synthetic Routes

The synthesis of 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of aniline derivatives with diketones under acidic or basic conditions. Common reagents include acetic acid and sodium hydroxide. The general reaction can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 188.23 g/mol

- CAS Number : 107073-47-2

Antiviral Properties

Research has indicated that quinoxaline derivatives exhibit antiviral activity against various viruses. For instance, studies have shown that certain quinoxaline derivatives can reduce plaque formation in Herpes simplex virus assays, although the activity is often less potent than established antiviral agents like aphidicolin .

In a systematic review focusing on quinoxaline derivatives, it was noted that while some compounds demonstrated significant antiviral effects against Herpesviridae and Picornaviridae, others exhibited weak activity against Flaviviridae .

Anticancer Potential

1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one has been investigated for its potential anticancer properties. Compounds within the quinoxaline family have shown promise in inhibiting cancer cell proliferation through various mechanisms such as enzyme inhibition and receptor binding .

A study highlighted that certain derivatives could inhibit key enzymes involved in cancer metabolism, suggesting a pathway for therapeutic application .

The biological activity of 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one is believed to involve:

- Enzyme Inhibition : Targeting specific enzymes to disrupt metabolic pathways.

- Receptor Interaction : Binding to cellular receptors to modulate physiological responses.

- Signal Transduction Modulation : Affecting pathways that regulate cell growth and apoptosis.

Study on Antiviral Activity

In a notable study examining the antiviral properties of quinoxaline derivatives, compounds were tested against Herpes simplex virus (HSV) and demonstrated varying levels of efficacy. The most active compound reduced plaque counts significantly compared to controls but still showed lower potency than established antivirals .

Anticancer Evaluation

Another study focused on the anticancer potential of various quinoxaline derivatives, including 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Summary Table of Biological Activities

常见问题

Q. What are the common synthetic routes for 1,4-dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one derivatives?

The synthesis typically involves condensation reactions and functional group modifications. For example:

- Step 1 : Condensation of o-phenylenediamine derivatives with ethyl glyoxalate in ethanol at 45°C yields quinoxalin-2(1H)-one intermediates (85% yield) .

- Step 2 : Alkylation or reduction steps (e.g., using NaCNBH₃ in methanol/AcOH) introduce substituents at the N4 or C7 positions .

- Step 3 : Bromination or Suzuki coupling (e.g., with Pd(PPh₃)₄ and phenylboronic acid) diversifies aromatic substituents .

Key intermediates are characterized via NMR and MS .

Q. How is NMR spectroscopy utilized to characterize this compound and its derivatives?

- 1H NMR : Peaks for methyl groups (δ 1.2–1.5 ppm), methylene protons (δ 3.0–3.5 ppm), and aromatic protons (δ 6.5–8.0 ppm) confirm the bicyclic scaffold. For example, compound 3l showed distinct methylene protons at δ 3.4 ppm and aromatic splitting patterns .

- 13C NMR : Carbonyl signals (δ 165–175 ppm) and quaternary carbons (δ 120–140 ppm) validate the dihydroquinoxalinone core .

Q. What in vitro assays are used to evaluate its biological activity?

- Enzyme-based assays : Purified soluble guanylyl cyclase (sGC) is incubated with test compounds, and cGMP production is quantified via radioimmunoassay using [α-32P]-GTP .

- Cell-based assays : A7r5 vascular smooth muscle or LnCaP prostate cancer cells are treated with compounds ± the heme-oxidant ODQ to assess heme-independent sGC activation .

Advanced Research Questions

Q. How are molecular docking studies applied to optimize this compound's binding to sGC?

- Homology modeling : Initial docking uses a homology model of the human sGCβ1-NH2 domain to predict interactions with residues like His105 and Arg139 .

- Cryo-EM-guided refinement : Recent cryo-EM structures (e.g., PDB ID: 6JT1) validate hydrogen-bonding with the Y-S-R motif (Tyr135, Ser137, Arg139) and hydrophobic interactions with αF/αG helices .

- Design strategy : Introducing dicarboxylic groups (e.g., compound C14 ) enhances binding affinity (ΔGest = −15.65 kcal/mol) by mimicking heme's carboxylate interactions .

Q. Why do monocarboxylic derivatives show partial agonism, while dicarboxylic analogs act as full sGC activators?

- Monocarboxylic derivatives (e.g., C4 ) form hydrogen bonds only with Tyr135, leading to partial activation without hypotension risks .

- Dicarboxylic derivatives (e.g., C14 ) engage both Tyr135 and Arg139, stabilizing a heme-like conformation and achieving full activation (comparable to BAY 60-2770) . Mutation studies (e.g., His105Ala) confirm differential binding modes .

Q. How to resolve contradictions between in vitro enzyme activation and lack of cellular activity?

- Possible factors : Cellular permeability issues or off-target effects. For example, derivatives like 30d showed strong sGC activation in purified enzyme assays (EC₅₀ = 0.3 μM) but no activity in A7r5 cells due to poor membrane penetration .

- Mitigation : Structural modifications (e.g., adding hydrophilic groups at C7) improve cellular uptake, as seen with C13 derivatives .

Q. What in vivo models validate its antitumor potential, and what mechanisms are involved?

- Xenograft models : Compound 2 (7-methoxy-4-(2-methylquinazolin-4-yl) derivative) reduced tumor growth by 62% in mice (1 mg/kg) via tubulin binding and vascular disruption .

- Mechanistic studies : Flow cytometry confirmed G2/M arrest in cancer cells, while immunohistochemistry revealed reduced CD31+ vasculature in tumors .

Q. How do mutations in the sGC Y-S-R motif affect compound binding?

- Tyr135Ala mutation : Abolishes hydrogen bonding with dicarboxylic derivatives, reducing activation by >80% .

- Arg139Glu mutation : Disrupts salt bridges with carboxylates, decreasing binding affinity (ΔGest increases by 4.2 kcal/mol) .

Tables

Q. Table 1. Key Synthetic Intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。